

Application Notes and Protocols: Synthesis of 4-(Methoxymethyl)phenol from p-Cresol

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Compound of Interest

Compound Name: 4-(Methoxymethyl)phenol

Cat. No.: B1201506

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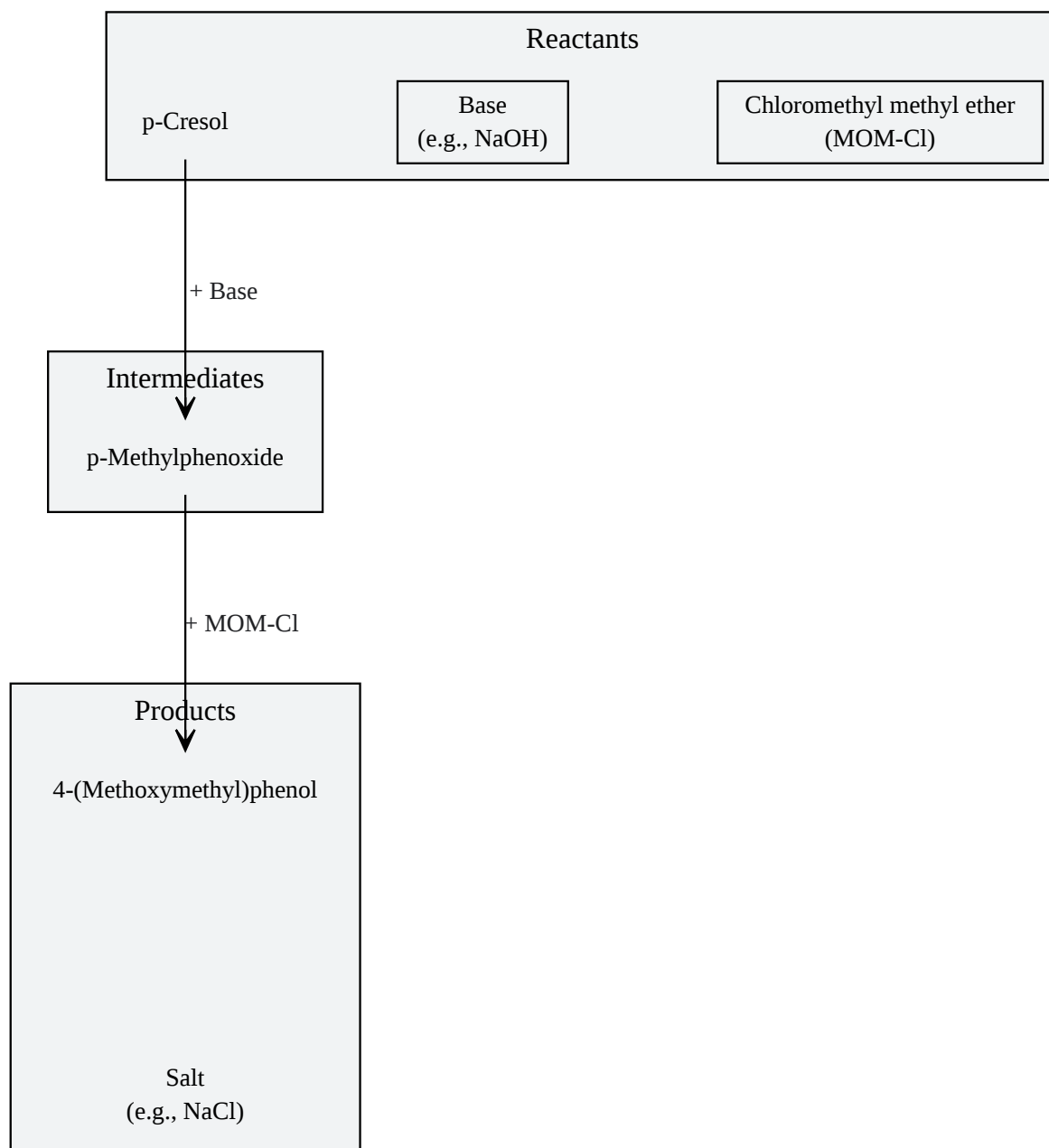
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)phenol, also known as p-hydroxybenzyl methyl ether, is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure combines a phenolic hydroxyl group with a methoxymethyl ether, offering multiple sites for further functionalization. This document provides a detailed protocol for the synthesis of **4-(methoxymethyl)phenol** from the readily available starting material, p-cresol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for the formation of ethers. In this reaction, the hydroxyl group of p-cresol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl).

Chemical Reaction Pathway

The synthesis of **4-(methoxymethyl)phenol** from p-cresol proceeds through a nucleophilic substitution reaction (SN2), as depicted in the following pathway:



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Caption: Reaction pathway for the synthesis of **4-(Methoxymethyl)phenol**.

Experimental Protocols

This section provides a detailed methodology for the synthesis of **4-(methoxymethyl)phenol** from p-cresol.

Materials and Equipment:

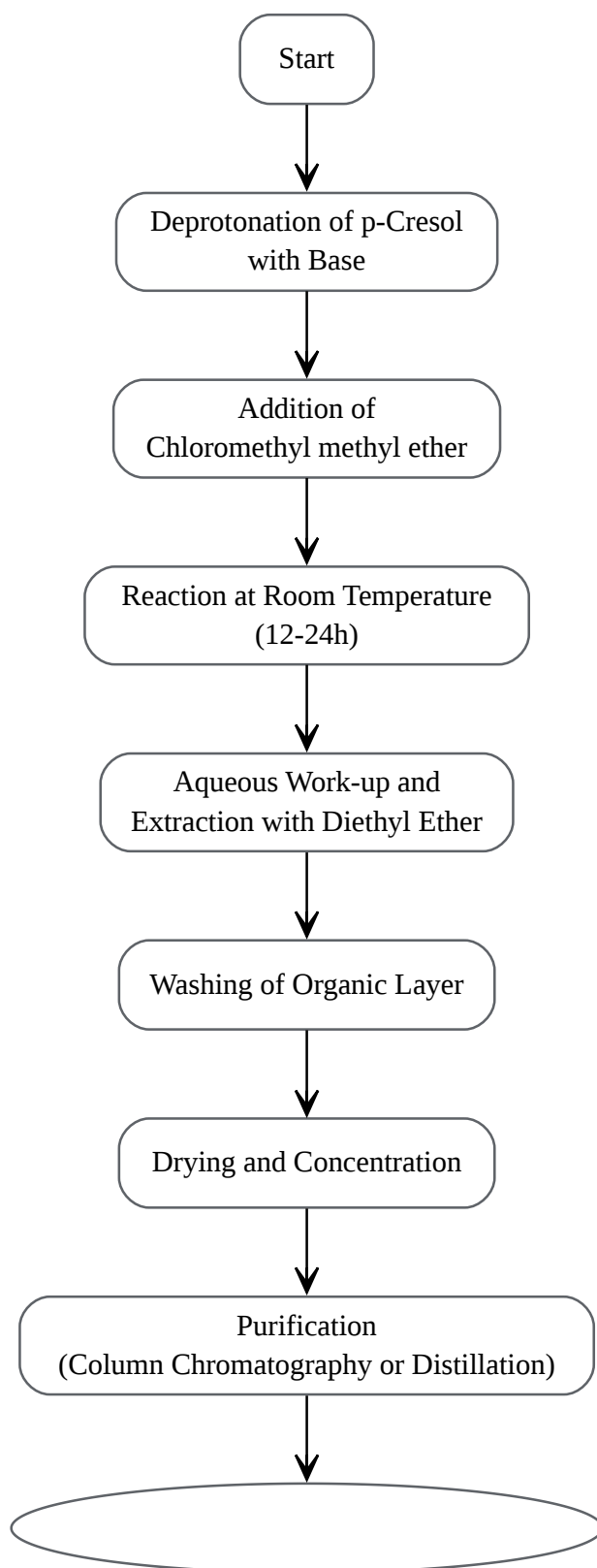
- p-Cresol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Chloromethyl methyl ether (MOM-Cl)
- Diethyl ether
- Hydrochloric acid (HCl), 6M
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Büchner funnel and filter flask

Procedure:

- **Deprotonation of p-Cresol:** In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq.) in an appropriate solvent such as tetrahydrofuran (THF) or water. Add a strong base, such as sodium hydroxide (1.1 eq.), and stir the mixture at room temperature until the p-cresol has completely dissolved and formed the sodium p-methylphenoxide salt. For a lab-scale reaction, one might start with approximately 1 gram of p-cresol.^[1]
- **Addition of Methoxymethylating Agent:** Cool the reaction mixture in an ice bath. Slowly add chloromethyl methyl ether (1.1 eq.) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **4-(methoxymethyl)phenol** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of **4-(methoxymethyl)phenol**.



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Caption: Experimental workflow for the synthesis of **4-(Methoxymethyl)phenol**.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **4-(methoxymethyl)phenol**. Please note that the yield and purity are typical values for Williamson ether syntheses of phenols and may vary based on specific reaction conditions and scale.

Table 1: Reactant and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	Role
p-Cresol	C ₇ H ₈ O	108.14	Starting Material
Sodium Hydroxide	NaOH	40.00	Base
Chloromethyl methyl ether	C ₂ H ₅ ClO	80.51	Alkylating Agent
4-(Methoxymethyl)phenol	C ₈ H ₁₀ O ₂	138.16	Product

Table 2: Reaction Parameters and Expected Results

Parameter	Value/Range
Reaction Temperature	0°C to Room Temperature
Reaction Time	12 - 24 hours
Expected Yield	70 - 90%
Expected Purity (after purification)	>98%

Table 3: Spectroscopic Data for **4-(Methoxymethyl)phenol**

Spectroscopic Technique	Expected Chemical Shifts (δ , ppm)
^1H NMR (CDCl_3)	$\sim 6.8\text{--}7.2$ (m, 4H, Ar-H), ~ 5.1 (s, 1H, Ar-OH), ~ 4.6 (s, 2H, O-CH ₂ -O), ~ 3.4 (s, 3H, O-CH ₃)
^{13}C NMR (CDCl_3)	~ 155 (C-OH), ~ 130 (Ar-C), ~ 115 (Ar-CH), ~ 95 (O-CH ₂ -O), ~ 56 (O-CH ₃)

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The predicted NMR data is based on typical values for similar aromatic ethers.

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References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
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